molecular formula C12H13NO B8155302 Azetidin-1-yl(3-vinylphenyl)methanone

Azetidin-1-yl(3-vinylphenyl)methanone

Cat. No.: B8155302
M. Wt: 187.24 g/mol
InChI Key: QNLFVFLMRDHDJC-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-vinylphenyl)methanone is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a vinyl-substituted phenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(3-vinylphenyl)methanone typically involves the formation of the azetidine ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The vinylphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-vinylphenyl)methanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of azetidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Azetidin-1-yl(3-vinylphenyl)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the vinylphenyl group enhances its lipophilicity and potentially its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with specific biological targets:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of azetidinones have shown promise in inhibiting breast cancer cell proliferation, suggesting that this compound may also possess similar effects .
  • Receptor Binding : The compound's interaction with various receptors is crucial for its biological activity. Research indicates that azetidine derivatives can act as ligands for specific receptors, influencing cellular signaling pathways. For example, compounds targeting sphingosine 1-phosphate receptors (S1PRs) have demonstrated notable binding affinities, which are critical for therapeutic applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Modulation of Inflammatory Responses : Some azetidine derivatives influence inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study investigated the effects of azetidinone derivatives on human breast cancer cell lines (MCF-7 and SKBR3). Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as alternative therapeutic agents against breast cancer .

Case Study 2: Receptor Interaction

Research on azetidine derivatives demonstrated their ability to selectively bind to S1PRs, particularly S1PR1. Compounds exhibiting high binding affinities (IC50 values ranging from 3.9 to 15.4 nM) were identified, suggesting that modifications to the azetidine structure could enhance receptor selectivity and potency .

Structure-Activity Relationship (SAR)

The SAR analysis of azetidine derivatives reveals critical insights into how structural modifications influence biological activity. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances binding affinity to target receptors.
  • Ring Substituents : Variations in substituents on the azetidine ring can alter pharmacokinetic properties, affecting bioavailability and efficacy.
CompoundStructureIC50 (nM)Biological Activity
Compound AStructure A6.7High potency for S1PR1
Compound BStructure B15.4Moderate potency for S1PR2
Azetidinone DerivativeStructure CN/AInduces apoptosis in MCF-7

Properties

IUPAC Name

azetidin-1-yl-(3-ethenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-10-5-3-6-11(9-10)12(14)13-7-4-8-13/h2-3,5-6,9H,1,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLFVFLMRDHDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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